

SPP-86: A Potent and Selective Tool for Interrogating RET-Driven Cancers

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Compound of Interest

Compound Name: SPP-86

Cat. No.: B610952

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical driver in the pathogenesis of various human cancers, including non-small cell lung cancer, medullary and papillary thyroid carcinomas, and a subset of breast cancers.^{[1][2]} Aberrant RET activation, through mutations or chromosomal rearrangements, leads to the constitutive activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT cascades, promoting cell proliferation, survival, and migration.^{[1][2]} **SPP-86** is a potent, cell-permeable inhibitor of RET tyrosine kinase, offering a selective tool for the investigation of RET's role in cancer biology and for the preclinical assessment of RET-targeted therapies.^{[3][4]}

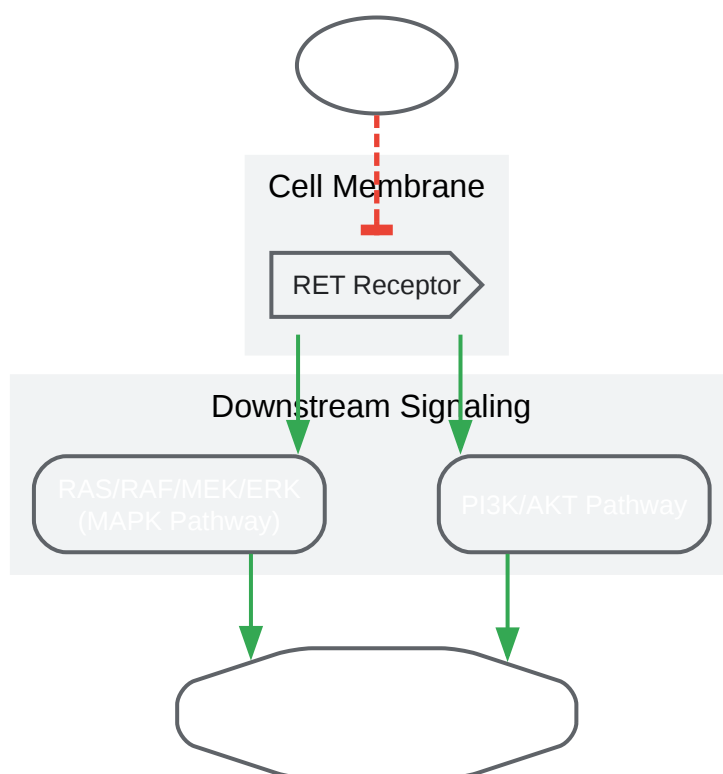
Physicochemical Properties of SPP-86

For effective experimental design, it is crucial to understand the physical and chemical characteristics of **SPP-86**.

Property	Value	Reference
Molecular Weight	277.32 g/mol	--INVALID-LINK--
Formula	C ₁₆ H ₁₅ N ₅	--INVALID-LINK--
CAS Number	1357349-91-7	--INVALID-LINK--
Solubility	Soluble to 100 mM in DMSO and to 20 mM in ethanol	--INVALID-LINK--
Storage	Store at +4°C. Stock solutions in DMSO can be stored at 4°C.	--INVALID-LINK--, [5]

Mechanism of Action

SPP-86 exerts its effects by selectively inhibiting the kinase activity of the RET protein. This inhibition prevents the autophosphorylation of RET and the subsequent activation of downstream signaling pathways.



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Mechanism of Action of **SPP-86**

Quantitative Data

In Vitro Kinase Inhibitory Activity

SPP-86 is a highly potent inhibitor of RET kinase. Its selectivity has been assessed against a panel of other kinases.

Kinase	IC ₅₀ (nM)	Reference
RET	8	--INVALID-LINK--
EphA1	<400	[5]
FGFR1	<400	[5]
FGFR2	<400	[5]
Flt4	<400	[5]
Lck	<400	[5]
Yes	<400	[5]

Cellular Activity of **SPP-86**

The anti-proliferative effects of **SPP-86** have been evaluated in various cancer cell lines. The IC₅₀ values demonstrate its selectivity for RET-driven cancer cells.

Cell Line	Cancer Type	Key Mutation(s)	SPP-86 IC ₅₀ (μM)	Reference
TPC1	Papillary Thyroid Carcinoma	RET/PTC1 rearrangement	~0.1-1	[5]
8505C	Anaplastic Thyroid Carcinoma	BRAFV600E	>10	[5]
C643	Anaplastic Thyroid Carcinoma	RASG13R	>10	[5]
MCF7	Breast Cancer	ERα positive	Proliferation inhibited at 1-10 μM	[5]
A375	Melanoma	BRAFV600E	12.18 ± 2.69 (24h), 8.05 ± 2.62 (48h)	[3]
A2058	Melanoma	BRAFV600E	17.78 ± 1.75 (24h), 12.58 ± 1.84 (48h)	[3]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC₅₀ of **SPP-86** in cancer cell lines.

Materials:

- Cancer cell lines (e.g., TPC1, 8505C)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- **SPP-86** stock solution (10 mM in DMSO)

- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Multichannel pipette
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare serial dilutions of **SPP-86** in complete growth medium. A typical concentration range would be from 0.01 μ M to 100 μ M. Include a vehicle control (DMSO) at the same final concentration as the highest **SPP-86** concentration.
- Remove the medium from the wells and add 100 μ L of the prepared **SPP-86** dilutions or vehicle control.
- Incubate the cells for 72 hours at 37°C.
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of RET Signaling

This protocol is for assessing the effect of **SPP-86** on the phosphorylation of RET and its downstream targets, ERK and AKT.

Materials:

- Cancer cell lines (e.g., TPC1)
- **SPP-86**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-RET (Tyr1062), anti-total RET, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-phospho-Akt (Ser473), anti-total Akt)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with various concentrations of **SPP-86** (e.g., 0.1, 1, 10 μ M) or vehicle control for a specified time (e.g., 2 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.

- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 3: Investigating RET-FAK Crosstalk

SPP-86 can be used in combination with a FAK inhibitor (e.g., PF-573228) to study the interplay between these two kinases.^[1]

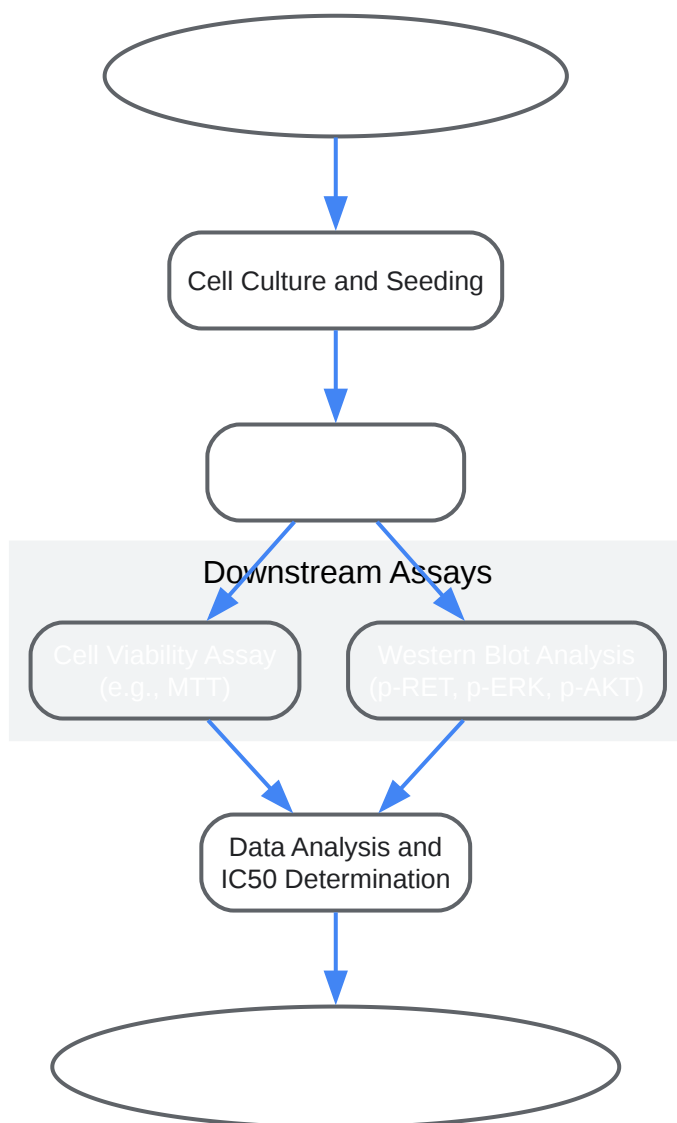
Procedure:

- Follow the procedures for cell viability or western blot assays as described above.
- Include experimental groups with **SPP-86** alone, the FAK inhibitor alone, and a combination of both.
- For the combination treatment, cells are co-exposed to both inhibitors at specified concentrations. A study has shown effective inhibition of RET phosphorylation in TPC1 cells with co-exposure to 1 µM **SPP-86** and 2.5 µM PF-573228 for 90 minutes.^[1]

- Analyze the effects on cell viability and the phosphorylation status of RET, FAK, and their downstream targets to understand the nature of the interaction (e.g., synergistic, additive).

Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of **SPP-86** on a RET-driven cancer cell line.



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